In-Depth Technical Guide: Nisoldipine's Binding Affinity for CaV1.2 Channels
In-Depth Technical Guide: Nisoldipine's Binding Affinity for CaV1.2 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Nisoldipine for the voltage-gated calcium channel CaV1.2. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Nisoldipine and CaV1.2
Nisoldipine is a potent dihydropyridine (B1217469) (DHP) calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect is primarily mediated through its high-affinity binding to L-type voltage-gated calcium channels, particularly the CaV1.2 subtype, which is predominantly expressed in cardiac and vascular smooth muscle.[2][3] By blocking these channels, Nisoldipine inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure.[4] The interaction between Nisoldipine and CaV1.2 is characterized by its high potency, voltage-dependency, and selectivity for the inactivated state of the channel.[5]
The CaV1.2 channel is a heteromultimeric protein complex consisting of a pore-forming α1C subunit and auxiliary α2δ, β, and sometimes γ subunits.[6] The α1C subunit is the primary target for DHPs, with the binding site located at the interface of domains III and IV.[7]
Quantitative Binding Data
The binding affinity of Nisoldipine for CaV1.2 has been determined using various experimental techniques, primarily whole-cell patch clamp electrophysiology and radioligand binding assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Method | Cell Type/Tissue | Reference |
| IC50 | 10 nM | Electrophysiology | Not Specified | |
| Kapp (-100 mV) | 12.1 nM | Electrophysiology (Single Channel) | Rabbit Mesenteric Artery | [5] |
| Kapp (-55 mV) | 1.9 nM | Electrophysiology (Single Channel) | Rabbit Mesenteric Artery | [5] |
| Apparent Kd | Increased (value not specified) | Radioligand Binding (--INVALID-LINK---PN200-110) | Rat Heart and Brain Homogenates | [8] |
Note: The apparent dissociation constant (Kapp) demonstrates the voltage-dependent nature of Nisoldipine's binding, with higher affinity at more depolarized potentials where the channel is more likely to be in the inactivated state.
Signaling Pathway and Mechanism of Action
Nisoldipine exerts its therapeutic effect by modulating the function of CaV1.2 channels. The binding of Nisoldipine to the α1C subunit of the channel allosterically inhibits its function, preventing the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration in vascular smooth muscle cells leads to relaxation and vasodilation.
A recent in-silico study has identified a conserved hydrogen bond with the residue SER1132 on the α1C subunit as a key anchoring point for dihydropyridine binding.[9]
Experimental Protocols
Radioligand Binding Assay for Kd/Ki Determination
This protocol describes a competitive radioligand binding assay to determine the dissociation constant (Kd) or inhibition constant (Ki) of Nisoldipine for the CaV1.2 channel. A radiolabeled dihydropyridine, such as [³H]-Nitrendipine or --INVALID-LINK---PN200-110, is commonly used.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human CaV1.2 α1C, β2, and α2δ subunits.
-
Radioligand: [³H]-Nitrendipine or another suitable radiolabeled dihydropyridine.
-
Nisoldipine: A range of concentrations for competition assay.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C).
-
Scintillation Cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the CaV1.2 channel subunits.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of radioligand (typically near its Kd value).
-
For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of a non-labeled dihydropyridine (e.g., 1 µM nifedipine). For competition wells, add varying concentrations of Nisoldipine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For saturation binding (to determine Kd of the radioligand), plot specific binding against the concentration of radioligand and fit the data to a one-site binding model.
-
For competition binding (to determine Ki of Nisoldipine), plot the percentage of specific binding against the concentration of Nisoldipine and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
This protocol describes the use of the whole-cell patch-clamp technique to measure the inhibitory effect of Nisoldipine on CaV1.2 channel currents and determine its IC50 value.
Materials:
-
Cells: HEK-293 cells expressing human CaV1.2 α1C, β2, and α2δ subunits, plated on glass coverslips.
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
Nisoldipine Stock Solution: 10 mM in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, data acquisition software.
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
-
Pipette Pulling and Filling:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Approach a single, healthy cell with the patch pipette under positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Hold the cell at a holding potential of -80 mV or -100 mV to ensure channels are in the resting state.
-
Apply a depolarizing voltage step (e.g., to +10 mV or +20 mV for 200-300 ms) to elicit CaV1.2 currents.[10]
-
Record baseline currents until a stable response is achieved.
-
-
Nisoldipine Application:
-
Perfuse the recording chamber with the external solution containing a known concentration of Nisoldipine.
-
Allow sufficient time for the drug to equilibrate and for the current inhibition to reach a steady state.
-
Record the inhibited currents using the same voltage protocol.
-
Repeat with increasing concentrations of Nisoldipine to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak inward current amplitude in the absence and presence of each Nisoldipine concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the Nisoldipine concentration and fit the data to the Hill equation to determine the IC50 value.
-
Conclusion
Nisoldipine is a high-affinity blocker of the CaV1.2 channel, with its binding being a key determinant of its therapeutic efficacy in treating hypertension. The binding affinity is in the low nanomolar range and is voltage-dependent, with a preference for the inactivated state of the channel. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible determination of Nisoldipine's binding affinity and for the investigation of other potential CaV1.2 channel modulators. A thorough understanding of the molecular interactions between Nisoldipine and the CaV1.2 channel will continue to be crucial for the development of more selective and effective cardiovascular drugs.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyridine inhibition of single calcium channels and contraction in rabbit mesenteric artery depends on voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a chronic treatment by nisoldipine, a calcium antagonistic dihydropyridine, on arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. sophion.com [sophion.com]
